molecular formula C20H27N5O4S B4503767 4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine

4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine

Cat. No.: B4503767
M. Wt: 433.5 g/mol
InChI Key: FILBCKZUYUDEHT-UHFFFAOYSA-N
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Description

4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.17837553 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • A study by Mallesha et al. (2012) synthesized derivatives of this compound and evaluated their antiproliferative effects against human cancer cell lines. Some compounds showed good activity, suggesting potential as anticancer agents (Mallesha, 2012).

Crystal Engineering and Supramolecular Complexes

  • Elacqua et al. (2013) discussed the preparation of organic co-crystals and salts involving similar compounds and their applications in crystal engineering. These structures demonstrate unique hydrogen-bond motifs with potential implications in various fields (Elacqua, 2013).

Antimicrobial Activity

  • Ammar et al. (2004) prepared novel derivatives containing the sulfonyl moiety and evaluated their antimicrobial activity. Some compounds were found to be active, indicating potential in antimicrobial drug development (Ammar, 2004).

Pharmacological Research

  • Parlow et al. (2009) synthesized piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists, which are significant for inhibiting platelet aggregation. This research has implications in the development of treatments for thrombotic diseases (Parlow, 2009).

Multifunctional Antioxidants

  • Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with antioxidant properties. These compounds are considered candidates for treating age-related diseases such as cataracts, macular degeneration, and Alzheimer's dementia (Jin, 2010).

Properties

IUPAC Name

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-28-16-5-6-17(29-2)18(13-16)30(26,27)25-11-9-24(10-12-25)20-14-19(21-15-22-20)23-7-3-4-8-23/h5-6,13-15H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILBCKZUYUDEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine
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4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine

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